

high-performance liquid chromatography (HPLC) method for 1-Phenylpiperazinium chloride

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Compound of Interest

Compound Name: 1-Phenylpiperazinium chloride

Cat. No.: B132860

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An HPLC method for the analysis of **1-Phenylpiperazinium chloride** has been developed to ensure accurate quantification and quality control for researchers, scientists, and drug development professionals. This document provides a detailed application note and a step-by-step protocol for this analytical procedure.

Application Note

Introduction

1-Phenylpiperazine is a chemical compound that serves as a common building block and impurity in the synthesis of various pharmaceutical agents.[1] As **1-Phenylpiperazinium chloride**, it exists as a salt, making it suitable for aqueous solutions.[2] Accurate and reliable quantification of this compound is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high specificity and sensitivity.[3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of **1-Phenylpiperazinium chloride**.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase.[4] The mobile phase consists of a

mixture of an aqueous phosphate buffer and acetonitrile.[5] The acidic pH of the buffer ensures that the piperazine moiety is consistently protonated, leading to reproducible retention and excellent peak symmetry. The 1-Phenylpiperazine is quantified by UV detection, leveraging the chromophoric nature of the phenyl group.[6] An external standard method is used for calculating the concentration of the analyte.

Instrumentation and Reagents

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Reagents:
 - **1-Phenylpiperazinium chloride** Reference Standard
 - Acetonitrile (HPLC Grade)
 - Potassium Dihydrogen Phosphate (KH_2PO_4) (AR Grade)
 - Orthophosphoric Acid (AR Grade)
 - Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	20mM KH ₂ PO ₄ Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	245 nm
Injection Volume	20 µL
Run Time	10 minutes

Experimental Protocol

- Mobile Phase Preparation (1 Liter)**
 - Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 600 mL of HPLC grade water.
 - Adjust the pH of the buffer solution to 3.0 ± 0.05 using orthophosphoric acid.
 - Add 400 mL of acetonitrile to the prepared buffer.
 - Filter the final mobile phase through a 0.45 µm nylon membrane filter.
 - Degas the mobile phase for 15 minutes in an ultrasonic bath before use.
- Standard Solution Preparation**
 - Stock Standard Solution (1000 µg/mL):** Accurately weigh 100 mg of **1-Phenylpiperazinium chloride** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
 - Working Standard Solution (100 µg/mL):** Pipette 10 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Preparation**
 - Accurately weigh a quantity of the sample powder equivalent to 100 mg of **1-Phenylpiperazinium chloride** and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve the sample completely.
 - Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
 - Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.
 - Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability Testing (SST) Before starting the sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the Working Standard Solution (100 µg/mL) five times and verify that the system suitability parameters meet the acceptance criteria outlined below.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
% RSD for Peak Area	$\leq 1.0\%$
% RSD for Retention Time	$\leq 1.0\%$

5. Chromatographic Procedure a. Create a sequence in the chromatography data software. b. Inject a blank (mobile phase), followed by five injections of the Working Standard Solution for system suitability. c. Once SST criteria are met, inject the prepared sample solutions. d. Bracket the sample injections with injections of the Working Standard Solution to ensure system stability throughout the run.

6. Calculation The concentration of **1-Phenylpiperazinium chloride** in the sample is calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)

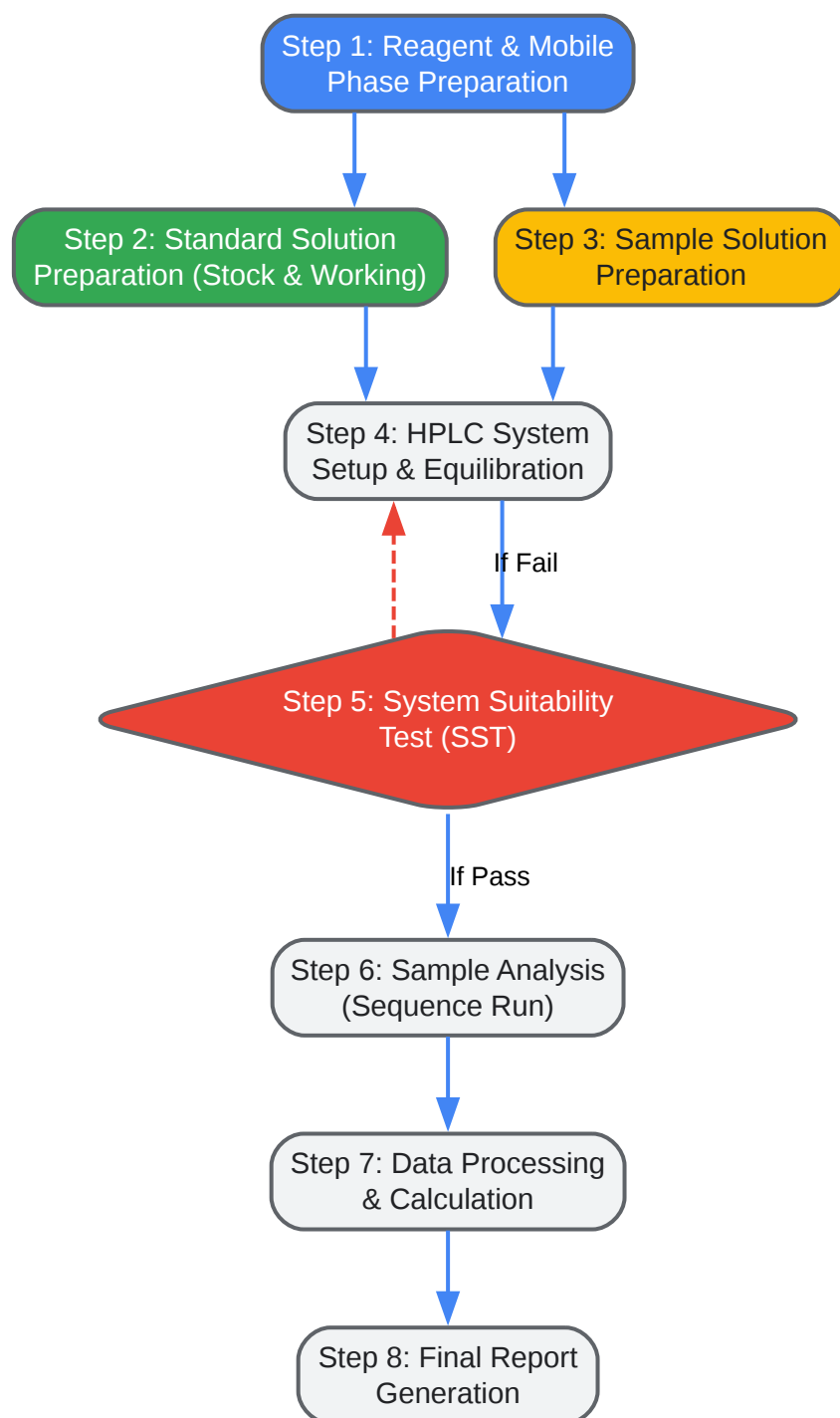
Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.^[7] The results demonstrate that the method is suitable for its intended purpose.

Validation Parameter	Acceptance Criteria	Result
Specificity	No interference at the retention time of the analyte.	Complies
Linearity	Correlation Coefficient (r^2) \geq 0.999	0.9995
Range	20 - 150 $\mu\text{g/mL}$	20 - 150 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision (% RSD)		
- Repeatability (n=6)	$\leq 2.0\%$	0.85%
- Intermediate Precision	$\leq 2.0\%$	1.10%
Limit of Detection (LOD)	-	0.5 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	-	1.5 $\mu\text{g/mL}$
Robustness	% RSD $\leq 2.0\%$	Complies

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC analysis of **1-Phenylpiperazinium chloride**.



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Caption: General workflow for the HPLC analysis of **1-Phenylpiperazinium chloride**.

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